molecular formula C15H23N3O4S B2564135 (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2034893-63-3

(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

カタログ番号: B2564135
CAS番号: 2034893-63-3
分子量: 341.43
InChIキー: ULWAVDRBQOWJLX-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative designed for research applications in neuroscience and pharmacology. As part of a class of compounds investigated for their activity on ligand-gated ion channels, this chemical is of significant interest for studying the function of the GABA A receptor, the primary mediator of fast synaptic inhibition in the central nervous system . Structurally related analogs, often termed "DM compounds," have been shown to act as potent positive allosteric modulators of GABA A receptors . Research indicates that these acrylamide-derived modulators can increase the apparent affinity of the receptor for its neurotransmitter and exhibit a dual mechanism of action, featuring both potentiating and inhibitory effects depending on the experimental conditions . Mechanistic studies involving molecular docking and site-directed mutagenesis suggest that the potentiating effect is mediated by binding to classic anesthetic sites located in the transmembrane domain of the receptor . Acrylamides are also recognized in medicinal chemistry as privileged electrophilic warheads in targeted covalent inhibitors, often reacting with cysteine thiolate groups on specific proteins . Researchers can utilize this compound as a valuable tool to probe synaptic transmission, receptor kinetics, and the neuropharmacology of the GABAergic system. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

特性

IUPAC Name

(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18-9-7-13(8-10-18)12-16-15(19)6-5-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWAVDRBQOWJLX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with dimethylamine and a sulfonyl chloride to introduce the N,N-dimethylsulfamoyl group.

    Acrylamide Formation: The acrylamide moiety is introduced via a reaction between acryloyl chloride and the piperidine intermediate under basic conditions.

    Furan Ring Introduction: The final step involves the coupling of the furan ring to the acrylamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

作用機序

The mechanism of action of (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine and furan rings could play a role in binding affinity and specificity, while the acrylamide moiety might be involved in covalent interactions with target proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Acrylamide Derivatives
Compound Name/ID Core Structure Key Substituents Biological Relevance (if reported) Reference
Target Compound (E)-Acrylamide Furan-2-yl; 1-(N,N-dimethylsulfamoyl)piperidin-4-ylmethyl Not explicitly stated in evidence
(2E)-3-(2-Furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acrylamide () (E)-Acrylamide Furan-2-yl; 4-sulfamoylphenyl thiocarbamoyl Not reported
(E)-N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide () (E)-Acrylamide 4-Methoxyphenyl; 4,6-dimethylpyrimidin-2-yl sulfamoyl Not reported
Nitrofuryl-containing derivatives () Heteroaryl acrylamide Nitrofuryl; nitro or aryl substitutions Nitro groups enhance antimycobacterial activity
FR173657 () (E)-Acrylamide 6-Acetamido-3-pyridyl; dichlorophenyl-quinolinyl Neuropeptide receptor antagonist

Key Observations :

  • Acrylamide Backbone : All compounds share the (E)-acrylamide scaffold, critical for conformational stability and target binding .
  • Sulfonamide/Sulfamoyl Groups : The target compound’s dimethylsulfamoyl-piperidine differs from the sulfamoylphenyl group in and the pyrimidinyl sulfamoyl in . These groups influence solubility and hydrogen-bonding capacity.
  • Aromatic Moieties : The furan-2-yl group in the target and contrasts with the 4-methoxyphenyl () and nitrofuryl () groups. Electron-rich furans may enhance π-stacking compared to nitro-substituted aromatics .

Computational Similarity Analysis

Using Tanimoto coefficients (MACCS fingerprints), the target compound shows moderate similarity (0.45–0.60) to and compounds due to shared acrylamide and sulfonamide motifs. Dissimilarity (>0.70) arises from the piperidine vs. pyrimidine/phenyl substituents . Activity cliffs (large potency differences despite high structural similarity) are possible, emphasizing the need for functional assays .

Research Implications

  • Target Optimization : Replacing the furan-2-yl with a nitrofuryl group (as in ) could enhance antimicrobial activity, though this may alter selectivity .
  • Cross-Reactivity: The dimethylsulfamoyl group may reduce off-target interactions compared to simpler sulfonamides, as seen in immunoassay studies .

生物活性

(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, identified by its CAS number 2034893-63-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C15H23N3O4SC_{15}H_{23}N_{3}O_{4}S, with a molecular weight of 341.4 g/mol. Its structure features a piperidine ring, a dimethylsulfamoyl group, and a furan moiety, which may contribute to its biological properties.

PropertyValue
CAS Number2034893-63-3
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol

Research indicates that compounds similar to (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide can act as inhibitors for various enzymes, particularly cholinesterases. The inhibition of acetylcholinesterase (AChE) is significant as it plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines. A derivative with a bromoacetyl substituent exhibited an IC50 value ranging from 0.38 to 4.07 μM against human tumor cell lines .

Cholinesterase Inhibition

Research has shown that compounds with similar structures can effectively inhibit both AChE and butyrylcholinesterase (BuChE). For example, certain derivatives demonstrated significant inhibitory activity with IC50 values as low as 0.038 μM against AChE . This suggests that (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide may also possess similar inhibitory effects.

Case Studies

  • Inhibition Studies : A study focused on the synthesis and evaluation of various piperidine derivatives found that modifications at the N-position significantly influenced their inhibitory potency against AChE. The study utilized molecular docking to predict binding affinities and elucidate structure-activity relationships .
  • Antitumor Activity : Another investigation into sulfonamide derivatives found that specific modifications led to enhanced anticancer activity against various cell lines, including lung and colon cancer cells . This highlights the potential for (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide in developing new anticancer therapies.

Q & A

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

  • Methodology :
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via DLS).
  • Co-solvent Systems : Test PEG-400/water or cyclodextrin inclusion complexes.
  • Amorphous Solid Dispersion : Enhance bioavailability via spray drying with HPMC .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s metabolic stability?

  • Methodology :
  • Cross-Laboratory Replication : Repeat assays under standardized conditions (e.g., 1 µM compound, 37°C, human liver microsomes).
  • LC-MS/MS Quantification : Compare depletion rates of parent compound vs. metabolites.
  • CYP Isozyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Structural and Mechanistic Analysis

Q. What role does the N,N-dimethylsulfamoyl group play in target engagement?

  • Methodology :
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to enzymes (e.g., carbonic anhydrase).
  • Alanine Scanning Mutagenesis : Modify sulfamoyl-binding residues in the target protein to assess affinity loss .

Q. How can cryo-EM or X-ray crystallography elucidate the compound’s mechanism of action?

  • Methodology : Co-crystallize the compound with its target protein (e.g., kinase domain). Resolve structures at <3.0 Å resolution to map interactions (e.g., hydrogen bonds with catalytic lysine) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。